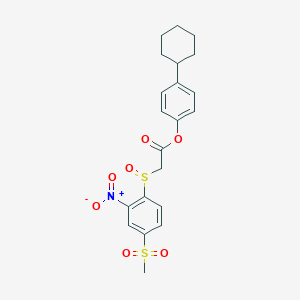

4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE

Description

Properties

IUPAC Name |

(4-cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7S2/c1-31(27,28)18-11-12-20(19(13-18)22(24)25)30(26)14-21(23)29-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEMCIQMXPKAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves several steps, typically starting with the preparation of the core phenyl and cyclohexyl groups. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the sulfinyl and acetate groups. Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent. Industrial applications include its use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Substituent Effects

Functional Group Comparison

- Sulfinyl vs. Sulfonyl/Sulfanyl :

- Ester vs. Amide :

Molecular Weight and Size

- The target (MW ≈ 481) is significantly larger than analogs (MW 216–381), suggesting reduced bioavailability but increased binding specificity in biological targets.

Biological Activity

4-Cyclohexylphenyl 2-(4-methanesulfonyl-2-nitrobenzenesulfinyl)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₃₁N₃O₄S

- CAS Number : 651744-43-3

- Molecular Weight : 389.62 g/mol

The compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a sulfonamide moiety. This structure is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as potent inhibitors of specific enzymatic pathways or receptors. The sulfonamide group is known to interact with glutamate receptors, potentially modulating neurotransmission and influencing various physiological processes .

Antimicrobial Activity

Studies have shown that related sulfonamide derivatives exhibit antimicrobial properties. For instance, the presence of nitro groups in the structure can enhance the compound's ability to inhibit bacterial growth. In vitro assays demonstrated that derivatives with similar structures had significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Example Compound A | High | Escherichia coli |

| Example Compound B | Low | Pseudomonas aeruginosa |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies

- Case Study on Neuroprotection : A study involving animal models indicated that compounds similar to this acetate demonstrated neuroprotective effects by reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents.

- Cancer Research : Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspase pathways.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Prevents nitro group degradation | |

| Coupling Agent | EDC/HOBt | Enhances esterification efficiency | |

| Reaction Time | 12–16 hours | Balances completion vs. side reactions |

Basic: Which spectroscopic and computational methods validate the structural integrity of the compound?

Methodological Answer:

- FT-IR: Identify sulfonyl (1350–1300 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups .

- NMR: Use ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .

- Computational Modeling: Compare experimental FT-IR/Raman data with density functional theory (DFT) calculations to assign vibrational modes .

Q. Table 2: Key Spectroscopic Signatures

| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| Sulfonyl (SO₂) | 1350–1300 | - | 55–60 (S–C) |

| Nitro (NO₂) | 1520–1350 | - | - |

| Ester (COO) | 1750–1730 | - | 170–175 |

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the sulfinyl group .

- Stability Assays: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Purity Verification: Confirm batch purity via LC-MS and exclude impurities >98% .

- Assay Replication: Standardize in vitro assays (e.g., IC50 measurements) using identical cell lines (e.g., HEK293) and controls .

- Stereochemical Analysis: Use chiral HPLC to isolate enantiomers and test individual bioactivity .

Advanced: What computational approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations: Model transition states for sulfinyl group reactions (e.g., nucleophilic substitution) using Gaussian 16 with B3LYP/6-31G* basis set .

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .

Advanced: How to design mechanistic studies for sulfinyl group transformations?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps .

- Trapping Intermediates: Add radical scavengers (TEMPO) or nucleophiles (thiols) to isolate reactive intermediates .

- In Situ Monitoring: Employ real-time FT-IR or Raman spectroscopy to track reaction progress .

Advanced: What toxicological assessments are critical for preclinical evaluation?

Methodological Answer:

- Acute Toxicity: Conduct OECD 423 assays in rodents (oral, dermal routes) .

- Genotoxicity: Perform Ames tests (OECD 471) with TA98 and TA100 strains .

- Carcinogenicity Screening: Follow IARC guidelines for in vitro cell transformation assays .

Q. Table 3: Tiered Toxicity Assessment Protocol

| Tier | Test | Endpoint | Reference |

|---|---|---|---|

| 1 | Ames Test | Mutagenicity | |

| 2 | Micronucleus Assay | Chromosomal damage | |

| 3 | 28-Day Subacute Study | Organ toxicity |

Advanced: How to address discrepancies in computational vs. experimental spectroscopic data?

Methodological Answer:

- Basis Set Optimization: Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ to improve DFT accuracy .

- Solvent Effects: Include polarizable continuum models (PCM) for solvent corrections in simulations .

- Vibrational Scaling: Apply empirical scaling factors (0.96–0.98) to match experimental IR frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.